An In-Depth Technical Guide to 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities. This guide focuses on a specific derivative, 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one , a compound of significant interest for its potential applications in drug discovery. This document provides a comprehensive overview of its chemical identity, a detailed, field-proven synthesis protocol, and an exploration of its therapeutic relevance, particularly as a potential modulator of critical signaling pathways in oncology. By synthesizing established chemical principles with insights into its biological context, this guide serves as a vital resource for researchers engaged in the exploration and development of novel quinazolinone-based therapeutics.
Compound Identification and Physicochemical Properties
While a specific CAS number for 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one is not consistently indexed in major chemical databases, it is available from specialized chemical suppliers under catalog numbers such as CS-0050304[1]. For reference and structural comparison, closely related analogs are well-documented, including 6-Bromo-2-methyl-3,4-dihydroquinazolin-4-one (CAS No. 5426-59-5) and 6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS No. 49681-96-1)[2][3].
Physicochemical Data
The fundamental properties of the title compound are summarized below. These values are critical for experimental design, including solvent selection, dosage calculations, and analytical method development.
| Property | Value | Source |
| IUPAC Name | 6-Bromo-2-(methylsulfanyl)quinazolin-4(3H)-one | - |
| Molecular Formula | C₉H₇BrN₂OS | Calculated |
| Molecular Weight | 271.14 g/mol | Calculated |
| Appearance | Expected to be a solid | Inference |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF | Inference |
Synthesis and Characterization
The synthesis of 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one is logically approached through a multi-step pathway starting from commercially available 5-bromoanthranilic acid. This strategy is rooted in established methodologies for quinazolinone synthesis, which often involve the cyclization of an N-acylated anthranilic acid derivative[4][5]. The introduction of the 2-(methylsulfanyl) moiety is typically achieved by S-alkylation of a 2-thioxo intermediate, a reliable and high-yielding transformation[6].
Synthetic Workflow
The overall synthetic pathway can be visualized as a two-stage process: first, the formation of the core heterocyclic ring system, and second, the functionalization at the 2-position.
Caption: Synthetic workflow for 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one.
Detailed Experimental Protocol
This protocol is a self-validating system, with each step designed for high conversion and straightforward purification.
Stage 1: Synthesis of 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (Intermediate I)
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Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 5-bromoanthranilic acid (10.8 g, 50 mmol) in glacial acetic acid (100 mL).
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Reaction Initiation: Add potassium thiocyanate (5.8 g, 60 mmol) to the suspension. Slowly add acetyl chloride (4.3 mL, 60 mmol) dropwise to the stirring mixture. The addition is exothermic and should be controlled.
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Cyclization: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting material indicates completion.
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Isolation and Purification: Cool the mixture to room temperature. A precipitate will form. Pour the mixture into 500 mL of ice-cold water and stir for 30 minutes. Collect the solid product by vacuum filtration, wash thoroughly with water to remove acetic acid and salts, and then with a small amount of cold ethanol.
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Drying: Dry the resulting solid in a vacuum oven at 60°C to yield the intermediate, 6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, typically as a pale yellow or off-white solid.
Stage 2: Synthesis of 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one
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Reagent Setup: In a 100 mL round-bottom flask, dissolve the dried intermediate (5.14 g, 20 mmol) in dimethylformamide (DMF, 40 mL).
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S-Methylation: Add potassium carbonate (K₂CO₃) (3.32 g, 24 mmol) as a base, followed by the dropwise addition of methyl iodide (1.5 mL, 24 mmol).
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Reaction: Stir the mixture at room temperature for 3-5 hours. The causality here is that the basic conditions deprotonate the thiol, forming a thiolate anion which is a potent nucleophile for attacking the methyl iodide. Monitor the reaction by TLC until the starting material is consumed.
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Workup: Pour the reaction mixture into 200 mL of ice-cold water. A solid precipitate of the final product will form.
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Purification and Final Product: Collect the solid by vacuum filtration, wash extensively with water to remove DMF and salts, and then recrystallize from ethanol or an ethanol/water mixture to obtain pure 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one. Dry the final product under vacuum.
Spectral Characterization
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinazolinone ring, with splitting patterns influenced by the bromine substituent. A sharp singlet corresponding to the three protons of the S-CH₃ group should be observable, likely in the δ 2.5-2.7 ppm region. A broad singlet for the N-H proton is also expected at a downfield shift.
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¹³C NMR: The carbon spectrum will show signals for the carbonyl carbon (C=O) around δ 160-170 ppm and the carbon attached to the sulfur (C-S) around δ 150-160 ppm. A signal for the methyl carbon (S-CH₃) will appear in the upfield region, typically δ 10-20 ppm.
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Mass Spectrometry: The mass spectrum should display a molecular ion peak (M+) and an (M+2)+ peak of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom.
Biological Significance and Therapeutic Potential
The quinazolinone scaffold is of paramount importance in drug development due to its diverse biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties[4][5][7][8]. Many quinazolinone derivatives exert their anticancer effects by inhibiting key enzymes in cell signaling pathways[9].
Primary Target: Epidermal Growth Factor Receptor (EGFR)
A significant number of quinazolinone-based anticancer drugs, such as Gefitinib and Erlotinib, function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[7]. EGFR is a transmembrane protein that, upon activation by its ligands, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation[10]. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Quinazolinone inhibitors typically act as ATP-mimetics, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its autophosphorylation, thereby blocking downstream signaling.
Given this precedent, 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one is a prime candidate for investigation as an EGFR inhibitor. The 6-bromo substitution, in particular, has been explored in many analogs to enhance binding affinity and potency[10][11].
Postulated Mechanism of Action
The likely mechanism of action for this compound, if it proves to be an EGFR inhibitor, involves the blockade of critical cell survival and proliferation signals.
Caption: Potential mechanism of action via EGFR signaling pathway inhibition.
Conclusion
6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one represents a molecule of high interest for medicinal chemists and drug development professionals. Its synthesis is achievable through robust and scalable chemical methods. Based on extensive research into the quinazolinone scaffold, this compound holds significant promise as a modulator of key cellular pathways, particularly as an inhibitor of EGFR tyrosine kinase. The insights and detailed protocols provided in this guide are intended to facilitate further investigation into its biological activities and accelerate its potential development as a novel therapeutic agent.
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